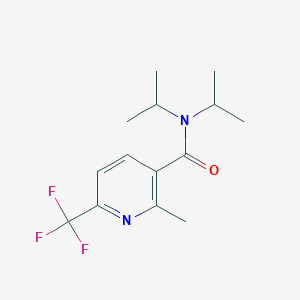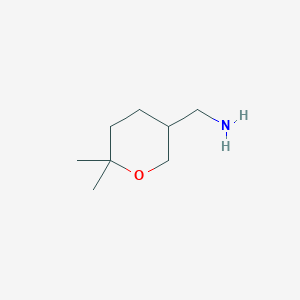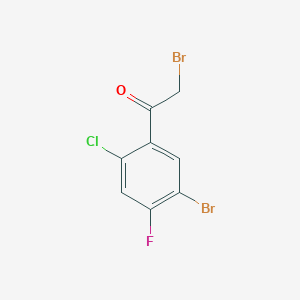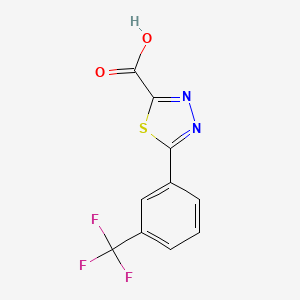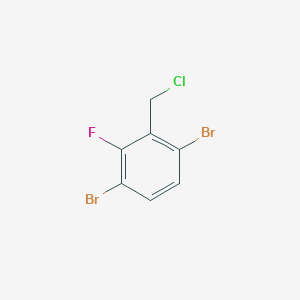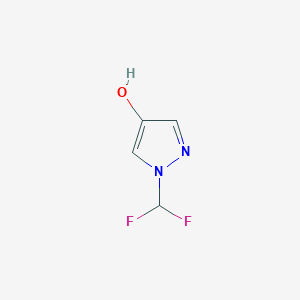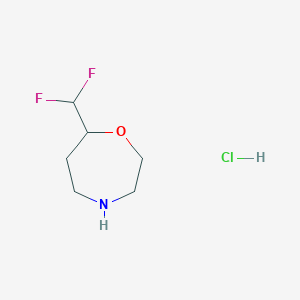
7-(Difluormethyl)-1,4-oxazepan-Hydrochlorid
Übersicht
Beschreibung
“7-(Difluoromethyl)-1,4-oxazepane hydrochloride” likely refers to a compound that contains an oxazepane ring, which is a seven-membered ring with one oxygen atom, and a difluoromethyl group attached to the seventh carbon of the ring. The hydrochloride indicates that it’s a salt form of the compound, which is common in pharmaceuticals to improve stability or solubility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-oxazepane ring and the difluoromethyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring and the difluoromethyl group. The difluoromethyl group is known to be a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity, which could influence its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Die Difluormethylgruppe in Verbindungen wie 7-(Difluormethyl)-1,4-oxazepan-Hydrochlorid hat sich gezeigt, dass sie die Lipophilie und metabolische Stabilität von Arzneimitteln verbessert. Diese Verbindung könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die möglicherweise verbesserte pharmakokinetische Eigenschaften bieten .
Landwirtschaft
Im landwirtschaftlichen Sektor werden difluormethylierte Verbindungen auf ihr Potenzial als langsam freisetzende Düngemittel oder Pestizide untersucht. Die einzigartige Struktur von this compound könnte bei der Entwicklung neuer Agrochemikalien hilfreich sein, die eine verlängerte Aktivität und reduzierte Umweltbelastung bieten .
Materialwissenschaft
Die Einarbeitung fluorierter Verbindungen in der Materialwissenschaft ist entscheidend für die Herstellung von fortschrittlichen Polymeren mit wünschenswerten Eigenschaften wie erhöhter Haltbarkeit und chemischer Beständigkeit. This compound könnte als Monomer oder Additiv in der Polymersynthese verwendet werden, um diese Eigenschaften zu verbessern .
Umweltwissenschaft
Fluorierte Verbindungen werden aufgrund ihrer Stabilität und Reaktivität häufig in Umwelt-Sanierungsprozessen eingesetzt. This compound könnte auf sein Potenzial bei der Behandlung von kontaminiertem Wasser oder Boden untersucht werden, um schädliche Stoffe abzubauen .
Biochemie
Die Difluormethylgruppe kann als Wasserstoffbrücken-Donor wirken, was eine wertvolle Eigenschaft in der Biochemie für Enzyminhibition oder Protein-Interaktionsstudien ist. This compound könnte in biochemischen Assays verwendet werden, um solche Interaktionen zu untersuchen .
Pharmakologie
In der Pharmakologie ist bekannt, dass die Difluormethylgruppe die Arzneimittel-Rezeptor-Interaktionen beeinflusst. This compound könnte zur Synthese neuer Liganden für Rezeptorstudien verwendet werden, die die Entdeckung neuer Therapeutika unterstützen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Mode of Action
7-(Difluoromethyl)-1,4-oxazepane hydrochloride acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition of ODC disrupts the biosynthesis of polyamines, which are crucial for cell growth and differentiation .
Biochemical Pathways
The inhibition of ODC by 7-(Difluoromethyl)-1,4-oxazepane hydrochloride affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these cellular processes .
Pharmacokinetics
Similar compounds such as eflornithine have been shown to have good bioavailability when administered intravenously . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of ODC by 7-(Difluoromethyl)-1,4-oxazepane hydrochloride leads to a decrease in polyamine levels within the cell . This can result in reduced cell growth and differentiation, as polyamines play a crucial role in these processes . In the context of diseases such as cancer, where cell growth and differentiation are often dysregulated, this can have therapeutic effects .
Action Environment
The action of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with 7-(Difluoromethyl)-1,4-oxazepane hydrochloride and alter its action .
Eigenschaften
IUPAC Name |
7-(difluoromethyl)-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDOSXVUOASIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2059988-56-4 | |
| Record name | 7-(difluoromethyl)-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1460289.png)
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
